A Comprehensive Technical Guide to Ethyl 3,4-di(trideuteromethoxy)benzoate
A Comprehensive Technical Guide to Ethyl 3,4-di(trideuteromethoxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of Ethyl 3,4-dimethoxy-d6-benzoate, the deuterated analog of Ethyl 3,4-dimethoxybenzoate. The strategic replacement of six hydrogen atoms with deuterium on the two methoxy groups renders this molecule an indispensable tool in modern pharmaceutical research. Its primary application lies in its use as a high-fidelity internal standard for mass spectrometry-based quantitative bioanalysis, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Furthermore, its structural similarity to biologically active phenolic compounds, such as the prolyl hydroxylase (PHD) inhibitor Ethyl 3,4-dihydroxybenzoate (EDHB), makes it a critical component in drug metabolism and pharmacokinetic (DMPK) investigations, allowing for precise tracing and differentiation from its non-labeled counterpart. This guide delves into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and core applications, providing researchers with the foundational knowledge required for its effective implementation.
Chemical Identity and Molecular Structure
Ethyl 3,4-dimethoxy-d6-benzoate is an isotopically labeled organic compound. The "-d6" designation signifies that the six hydrogen atoms on the two methoxy groups attached to the benzene ring have been replaced with deuterium atoms.
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Systematic Name: Ethyl 3,4-di(trideuteromethoxy)benzoate
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Common Synonyms: Ethyl 3,4-dimethoxy-d6-benzoate, Veratric acid ethyl ester-d6
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Molecular Formula: C₁₁H₈D₆O₄
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Molecular Weight: Approximately 216.27 g/mol (Calculated based on the most common isotopes)
The core structure consists of a benzene ring substituted with an ethyl ester group at position 1 and two trideuteromethoxy (-OCD₃) groups at positions 3 and 4. This specific labeling is critical for its function, as it provides a significant mass shift from the endogenous or non-labeled compound without altering its fundamental chemical behavior in analytical systems.
Caption: 2D representation of Ethyl 3,4-dimethoxy-d6-benzoate.
Physicochemical Properties
The physicochemical properties of the deuterated compound are nearly identical to its non-deuterated analog, Ethyl 3,4-dimethoxybenzoate (CAS No: 3943-77-9), with the primary exception being its increased molecular weight.[1][2][3]
| Property | Value (for non-deuterated analog unless specified) | Reference/Note |
| Molecular Formula | C₁₁H₈D₆O₄ | (Isotopically Labeled) |
| Molecular Weight | ~216.27 g/mol | (Isotopically Labeled) |
| Parent MW | 210.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Form | Solid | [2] |
| Purity | Typically ≥98% for research grades | [1] |
| Solubility | Low water solubility | [4] |
Synthesis and Isotopic Labeling
The synthesis of Ethyl 3,4-dimethoxy-d6-benzoate is achieved by introducing the deuterated methyl groups onto a suitable precursor, typically through a Williamson ether synthesis reaction.
Principle: The core principle is the methylation of the two hydroxyl groups of Ethyl 3,4-dihydroxybenzoate using a deuterated methylating agent. The hydroxyl protons are first removed by a base to form alkoxides, which then act as nucleophiles to attack the deuterated methyl source.
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Precursor: Ethyl 3,4-dihydroxybenzoate (EDHB)
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Deuterated Reagent: Trideuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂)SO₄.
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Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.
Caption: General reaction scheme for isotopic labeling.
Example Experimental Protocol
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Preparation: To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
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Reaction: Add trideuteromethyl iodide (2.2 eq) dropwise to the stirred suspension.
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Heating: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.
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Characterization: Confirm the structure, purity, and isotopic incorporation of the final product using Mass Spectrometry and NMR spectroscopy.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity, purity, and successful isotopic labeling of the compound.
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Mass Spectrometry (MS): This is the definitive technique. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the deuterated mass (~216.27), which is 6 mass units higher than the non-deuterated analog (m/z ~210.23). This mass shift is the basis for its use as an internal standard.
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¹H NMR Spectroscopy: The most telling feature in the proton NMR spectrum is the complete absence of the sharp singlet signal corresponding to the two methoxy groups, which typically appears around δ 3.9 ppm in the non-deuterated compound. The signals for the aromatic protons and the ethyl group protons (a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm) will remain.
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¹³C NMR Spectroscopy: In the carbon NMR spectrum, the signals for the two deuterated methoxy carbons will appear as low-intensity multiplets (typically a 1:1:1 triplet) due to scalar coupling with the attached deuterium atom (J C-D). These signals will also be slightly shifted upfield compared to their non-deuterated counterparts.
Applications in Pharmaceutical Research and Development
The utility of Ethyl 3,4-dimethoxy-d6-benzoate stems from the fact that deuterium substitution creates a "heavy" version of the molecule that is chemically identical for separation purposes but distinct for detection by mass.
Internal Standard for Quantitative Bioanalysis
In drug development, accurately measuring the concentration of a drug or its metabolite in biological matrices (e.g., plasma, urine) is critical. Stable isotope-labeled internal standards are the gold standard for LC-MS/MS bioanalysis.
Causality: During sample preparation (e.g., protein precipitation, liquid-liquid extraction), analyte loss is inevitable. By spiking a known quantity of the deuterated standard into the sample at the beginning, both the analyte and the standard experience the same processing and the same ionization effects in the mass spectrometer. The ratio of the analyte's MS signal to the standard's MS signal is used for quantification. This ratio remains constant regardless of extraction efficiency or matrix effects, leading to highly accurate and precise results.
Caption: Use of a deuterated internal standard in LC-MS.
Tool in Drug Metabolism and Pharmacokinetic (DMPK) Studies
The parent scaffold of this molecule is related to compounds with known biological activity. For instance, Ethyl 3,4-dihydroxybenzoate (EDHB) is an inhibitor of prolyl hydroxylase domain enzymes (PHDs), which has protective effects against hypoxia-mediated damage and can potentiate antibiotic activity.[5][6][7]
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Metabolic Fate Determination: When studying the metabolism of a related drug, co-administering the labeled and unlabeled compounds (a "cassette" dose) allows researchers to use MS to simultaneously track the parent drug and its metabolites, providing a clear picture of metabolic pathways without interference from endogenous compounds.
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Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a key metabolic step involves the cleavage of this bond (e.g., O-demethylation), the reaction rate for the deuterated compound will be slower. This phenomenon, known as the KIE, can be exploited to create "metabolically blocked" drugs that have a longer half-life and improved pharmacokinetic profiles.[8] Ethyl 3,4-dimethoxy-d6-benzoate serves as a model compound to study the KIE of O-demethylation pathways.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the d6-variant may not be widely available, the safety profile is expected to be analogous to that of the non-deuterated Ethyl 3,4-dimethoxybenzoate and other related benzoate esters.
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][9] Avoid breathing dust or vapors.
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Safety Precautions: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water. Keep away from heat and open flames as it may be combustible.[4][10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
Conclusion
Ethyl 3,4-dimethoxy-d6-benzoate is more than a simple chemical; it is a precision tool that enables a higher degree of certainty and sophistication in pharmaceutical science. Its role as a stable isotope-labeled internal standard is fundamental to the generation of reliable bioanalytical data, which underpins critical decisions in drug discovery and development. Its utility in exploring metabolic pathways and the kinetic isotope effect further solidifies its value to researchers. Proper understanding of its synthesis, characterization, and application is key to leveraging its full potential in the laboratory.
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